![molecular formula C11H13ClN2O2 B2552875 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid CAS No. 1016515-84-6](/img/structure/B2552875.png)
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid is a specialty product used in proteomics research . It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The process involves refluxing 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with SOCl2 for 4 hours. After the reaction is completed, the excess of SOCl2 is evaporated to give the desired product as a white solid .Molecular Structure Analysis
The molecular structure of 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid consists of a piperidine ring attached to a pyridine ring via a carbon atom. The piperidine ring carries a carboxylic acid group, while the pyridine ring carries a chlorine atom .Chemical Reactions Analysis
The compound has been used as an intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 89 °C . Its molecular formula is C11H13ClN2O2 and it has a molecular weight of 240.69 .Scientific Research Applications
- Dual Kinase Inhibition : Researchers have designed derivatives of this compound as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK is a transmembrane receptor tyrosine kinase implicated in cancer, making it a promising target for drug development.
- Crizotinib Resistance : Some derivatives were specifically designed to combat Crizotinib-resistant ALK . These compounds may offer new therapeutic options for patients with ALK-driven cancers.
- The unique fragment combination mode [NC] + [CC] + [N] has been explored, leading to the synthesis of multi-substituted pyrazoles . These fragments could serve as building blocks for drug discovery programs.
- Researchers can use 1-(3-chloropyridin-2-yl)piperidine-3-carboxylic acid as a specialty product for proteomics research . Its availability allows scientists to investigate protein interactions, post-translational modifications, and cellular signaling pathways.
- The compound’s chemical properties, such as melting point, boiling point, and density, contribute to its utility in chemical biology studies . Researchers can explore its reactivity and interactions with other molecules.
Medicinal Chemistry and Drug Development
Fragment-Based Drug Discovery
Proteomics Research
Chemical Biology
Future Directions
Piperidine derivatives, including 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid, are important synthetic building blocks in drug discovery. They are present in more than twenty classes of pharmaceuticals, as well as in many natural alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJJDOFXHTRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid |
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